3-(Methoxymethyl)aniline
Overview
Description
3-(Methoxymethyl)aniline is a meta-substituted aniline derivative that is of interest in various chemical syntheses and potential pharmacological applications. The compound is characterized by the presence of a methoxy group attached to the methylene bridge, which is bonded to the aniline moiety. This structure is a key intermediate in the synthesis of various substituted anilines and has been explored for its reactivity and utility in organic synthesis .
Synthesis Analysis
The synthesis of meta-substituted anilines, including 3-(Methoxymethyl)aniline, can be achieved via copper-catalyzed [1,3]-methoxy rearrangement. This method involves the rearrangement of N-methoxyanilines followed by Michael addition of nucleoph
Scientific Research Applications
1. Efficient Route to 3-Methoxymethylquinolines
3-(Methoxymethyl)aniline serves as a precursor in the preparation of 3-methoxymethylquinolines. An efficient process involving the reaction of substituted anilines with 3-chloropropionyl chloride, followed by Vilsmeier Reaction, and subsequent methoxylation and dehalogenation stages, has been developed. This process yields nearly quantitative production of 3-methoxymethylquinolines, showcasing its significance in chemical synthesis (Calvin et al., 2002).
2. Investigations on Molecular Structure
The molecular structure, infrared (IR), and NMR spectra of 4-Methoxy-N-(3-phenylallylidene) aniline, a derivative of 3-(Methoxymethyl)aniline, have been analyzed. This study includes theoretical and experimental approaches to understand the molecular structure and electronic properties, such as HOMO-LUMO analysis, of this compound (Efil & Bekdemir, 2014).
3. Synthesis of 3-Methoxydiphenylamine
3-Methoxydiphenylamine, an important fine chemical, has been synthesized using an improved process starting with aniline and m-bromoanisole. The new technology enhances the overall yield and purity, making it more feasible for industrial applications (Jian-wen, 2007).
4. Synthesis of Tetrahydroquinolines Related to Virantmycin
In the synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin, 4-substituted anilines, including 3-(Methoxymethyl)aniline derivatives, are used. The process involves cyclisation using cuprous chloride and selective dechlorination techniques (Francis et al., 2004).
5. Fluorescent Sensor for Aluminum(III) Ions
A fluorescent sensor based on (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline has been developed. This sensor can detect and quantify Al3+ ions in living cells, demonstrating its utility in monitoring Al3+ concentrations in biological systems (Tian et al., 2015).
Safety And Hazards
3-(Methoxymethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(methoxymethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGVBTVFRYBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516107 | |
Record name | 3-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)aniline | |
CAS RN |
53473-83-9 | |
Record name | 3-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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